7-(4-methoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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Overview
Description
7-(4-methoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that contains a triazole and thiazine ring system. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the formation of the triazole and thiazine rings through cyclization reactions. Common starting materials might include substituted anilines and hydrazines, which undergo condensation and cyclization under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the triazole or thiazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with triazole and thiazine rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, such compounds might be explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases or cancer.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.
Mechanism of Action
The mechanism of action for 7-(4-methoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. Molecular targets could include proteins involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-methoxyphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
- 7-(4-chlorophenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
Uniqueness
The uniqueness of 7-(4-methoxyphenyl)-3-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups may enhance its lipophilicity and ability to interact with biological targets.
Properties
Molecular Formula |
C19H15N3O2S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C19H15N3O2S/c1-12-3-5-14(6-4-12)18-20-21-19-22(18)17(23)11-16(25-19)13-7-9-15(24-2)10-8-13/h3-11H,1-2H3 |
InChI Key |
CVGPFHCQQPKSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C(=O)C=C(S3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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